3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol

Catalog No.
S13712729
CAS No.
M.F
C8H11BrN2O
M. Wt
231.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol

Product Name

3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol

IUPAC Name

3-amino-1-(5-bromopyridin-2-yl)propan-1-ol

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

InChI

InChI=1S/C8H11BrN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5,8,12H,3-4,10H2

InChI Key

ZFJMIYMAZYZIBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(CCN)O

3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H10BrN2O. It features a brominated pyridine ring and an amino alcohol functional group, making it a unique structure within the family of pyridine derivatives. The compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an amino group attached to a propan-1-ol moiety. This configuration imparts distinctive chemical properties, making it valuable in various chemical and biological applications.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
  • Reduction: The bromine atom can be reduced to yield the corresponding non-brominated pyridine derivative.
  • Substitution: The bromine atom on the pyridine ring can be replaced with various nucleophiles, leading to a range of substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles (amines, thiols) for substitution reactions.

Research has indicated that 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol exhibits potential biological activity. Its structural components allow it to interact with specific biological targets, including enzymes and receptors. The compound is being investigated for its possible roles as a biochemical probe or inhibitor in enzymatic studies, which may lead to therapeutic applications in medicinal chemistry .

The synthesis of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol typically involves several steps:

  • Bromination: Starting from 3-pyridinol, bromination is performed using a brominating agent such as N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Alkylation: The resulting brominated intermediate undergoes alkylation with an appropriate alkylating agent to introduce the propanol group.
  • Amination: Finally, an amination step introduces the amino group, completing the synthesis of the compound.

3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol has various applications across multiple fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is explored for its potential as an inhibitor in enzymatic studies and as a biochemical probe.
  • Medicine: It is investigated for its therapeutic properties and may serve as an intermediate in drug synthesis.

These applications highlight its versatility in both academic research and industrial contexts .

The interaction studies of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol focus on its ability to engage with specific molecular targets. This includes examining how it affects enzyme activity or receptor binding. Such studies are crucial for understanding its mechanism of action and potential therapeutic benefits. The presence of both the bromine atom and the hydroxyl group plays significant roles in these interactions, influencing reactivity and selectivity towards biological targets .

Several compounds share structural similarities with 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(Pyridin-2-yl)propan-1-olLacks bromine; contains only a pyridine ringDifferent reactivity due to absence of halogen
2-(3-Bromopyridin-2-yl)propan-2-olSimilar structure but different functional group positioningAlters chemical properties significantly
3-(6-Bromopyridin-2-YL)propan-1-aminesContains an amine instead of an alcoholMay exhibit different biological activities

These comparisons illustrate how variations in halogen positioning and functional groups can lead to distinct chemical behaviors and applications, highlighting the uniqueness of 3-Amino-1-(5-bromopyridin-2-yl)propan-1-ol within its class .

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

230.00548 g/mol

Monoisotopic Mass

230.00548 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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